molecular formula C10H14N2O4 B12710183 3-Acetyl-5-(1-methylpropyl)-1-nitroso-2,4-pyrrolidinedione CAS No. 56784-19-1

3-Acetyl-5-(1-methylpropyl)-1-nitroso-2,4-pyrrolidinedione

Cat. No.: B12710183
CAS No.: 56784-19-1
M. Wt: 226.23 g/mol
InChI Key: HMFZOAIDKKUFLN-UHFFFAOYSA-N
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Description

3-Acetyl-5-(1-methylpropyl)-1-nitroso-2,4-pyrrolidinedione is a chemical compound known for its unique structure and properties. It is a derivative of pyrrolidinedione and has applications in various fields, including chemistry, biology, and medicine. This compound is of particular interest due to its potential biological activities and its role in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetyl-5-(1-methylpropyl)-1-nitroso-2,4-pyrrolidinedione typically involves the reaction of 3-acetyl-2,4-pyrrolidinedione with nitrosating agents under controlled conditions. The reaction conditions often include the use of solvents such as acetic acid and temperatures ranging from 0°C to room temperature to ensure the formation of the nitroso group.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 3-Acetyl-5-(1-methylpropyl)-1-nitroso-2,4-pyrrolidinedione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitroso group to an amino group.

    Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed:

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted pyrrolidinedione derivatives.

Scientific Research Applications

3-Acetyl-5-(1-methylpropyl)-1-nitroso-2,4-pyrrolidinedione has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Acetyl-5-(1-methylpropyl)-1-nitroso-2,4-pyrrolidinedione involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The compound may also interact with cellular pathways involved in oxidative stress and inflammation.

Comparison with Similar Compounds

    Tenuazonic Acid: A tetramic acid analog with similar structural features and biological activities.

    Alternariol: Another compound produced by Alternaria species with comparable biological properties.

Uniqueness: 3-Acetyl-5-(1-methylpropyl)-1-nitroso-2,4-pyrrolidinedione is unique due to its specific nitroso group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds

Properties

CAS No.

56784-19-1

Molecular Formula

C10H14N2O4

Molecular Weight

226.23 g/mol

IUPAC Name

3-acetyl-5-butan-2-yl-1-nitrosopyrrolidine-2,4-dione

InChI

InChI=1S/C10H14N2O4/c1-4-5(2)8-9(14)7(6(3)13)10(15)12(8)11-16/h5,7-8H,4H2,1-3H3

InChI Key

HMFZOAIDKKUFLN-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1C(=O)C(C(=O)N1N=O)C(=O)C

Origin of Product

United States

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